Cas no 1883027-87-9 (1-methyl-4-(2-nitroethenyl)-1H-1,2,3-triazole)
1-methyl-4-(2-nitroethenyl)-1H-1,2,3-triazole Chemical and Physical Properties
Names and Identifiers
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- 1-methyl-4-(2-nitroethenyl)-1H-1,2,3-triazole
- 1-methyl-4-[(E)-2-nitroethenyl]-1H-1,2,3-triazole
- EN300-725206
- EN300-1852998
- 1883027-87-9
-
- Inchi: 1S/C5H6N4O2/c1-8-4-5(6-7-8)2-3-9(10)11/h2-4H,1H3/b3-2+
- InChI Key: VILADRKSWOGAES-NSCUHMNNSA-N
- SMILES: [O-][N+](/C=C/C1=CN(C)N=N1)=O
Computed Properties
- Exact Mass: 154.04907545g/mol
- Monoisotopic Mass: 154.04907545g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 76.5Ų
1-methyl-4-(2-nitroethenyl)-1H-1,2,3-triazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-725206-0.05g |
1-methyl-4-[(E)-2-nitroethenyl]-1H-1,2,3-triazole |
1883027-87-9 | 95.0% | 0.05g |
$827.0 | 2025-03-11 | |
| Enamine | EN300-725206-0.1g |
1-methyl-4-[(E)-2-nitroethenyl]-1H-1,2,3-triazole |
1883027-87-9 | 95.0% | 0.1g |
$867.0 | 2025-03-11 | |
| Enamine | EN300-725206-0.25g |
1-methyl-4-[(E)-2-nitroethenyl]-1H-1,2,3-triazole |
1883027-87-9 | 95.0% | 0.25g |
$906.0 | 2025-03-11 | |
| Enamine | EN300-725206-0.5g |
1-methyl-4-[(E)-2-nitroethenyl]-1H-1,2,3-triazole |
1883027-87-9 | 95.0% | 0.5g |
$946.0 | 2025-03-11 | |
| Enamine | EN300-725206-1.0g |
1-methyl-4-[(E)-2-nitroethenyl]-1H-1,2,3-triazole |
1883027-87-9 | 95.0% | 1.0g |
$986.0 | 2025-03-11 | |
| Enamine | EN300-725206-2.5g |
1-methyl-4-[(E)-2-nitroethenyl]-1H-1,2,3-triazole |
1883027-87-9 | 95.0% | 2.5g |
$1931.0 | 2025-03-11 | |
| Enamine | EN300-725206-5.0g |
1-methyl-4-[(E)-2-nitroethenyl]-1H-1,2,3-triazole |
1883027-87-9 | 95.0% | 5.0g |
$2858.0 | 2025-03-11 | |
| Enamine | EN300-725206-10.0g |
1-methyl-4-[(E)-2-nitroethenyl]-1H-1,2,3-triazole |
1883027-87-9 | 95.0% | 10.0g |
$4236.0 | 2025-03-11 | |
| Enamine | EN300-1852998-0.05g |
1-methyl-4-(2-nitroethenyl)-1H-1,2,3-triazole |
1883027-87-9 | 0.05g |
$587.0 | 2023-09-18 | ||
| Enamine | EN300-1852998-0.1g |
1-methyl-4-(2-nitroethenyl)-1H-1,2,3-triazole |
1883027-87-9 | 0.1g |
$615.0 | 2023-09-18 |
1-methyl-4-(2-nitroethenyl)-1H-1,2,3-triazole Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 1-methyl-4-(2-nitroethenyl)-1H-1,2,3-triazole
Recent Advances in the Study of 1-methyl-4-(2-nitroethenyl)-1H-1,2,3-triazole (CAS: 1883027-87-9)
The compound 1-methyl-4-(2-nitroethenyl)-1H-1,2,3-triazole (CAS: 1883027-87-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an up-to-date synthesis of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the role of 1-methyl-4-(2-nitroethenyl)-1H-1,2,3-triazole as a versatile scaffold in the design of novel bioactive molecules. Its nitroethenyl group and triazole ring confer distinct electronic and steric properties, making it an attractive candidate for the development of inhibitors targeting various enzymes and receptors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a potent inhibitor of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a key enzyme in the bacterial fatty acid biosynthesis pathway.
In terms of synthetic approaches, recent advancements have focused on optimizing the yield and purity of 1-methyl-4-(2-nitroethenyl)-1H-1,2,3-triazole. A team at the University of Cambridge developed a novel one-pot synthesis method using copper-catalyzed azide-alkyne cycloaddition (CuAAC), achieving a yield of 85% with high regioselectivity. This method significantly reduces the number of purification steps required compared to traditional approaches, making it more suitable for large-scale production.
The compound's mechanism of action has been elucidated through several structural biology studies. X-ray crystallography data revealed that 1-methyl-4-(2-nitroethenyl)-1H-1,2,3-triazole binds to the active site of target proteins through multiple hydrogen bonding interactions, with the nitro group playing a crucial role in stabilizing these interactions. Molecular dynamics simulations further confirmed the stability of these complexes, providing valuable insights for structure-based drug design.
Beyond its antimicrobial applications, recent preclinical studies have explored the potential of 1-methyl-4-(2-nitroethenyl)-1H-1,2,3-triazole in cancer therapy. In vitro assays demonstrated significant antiproliferative activity against various cancer cell lines, particularly those with overexpression of NAD(P)H:quinone oxidoreductase 1 (NQO1). The compound's ability to act as a bioreductive prodrug under hypoxic conditions makes it particularly promising for targeting solid tumors.
Despite these promising findings, challenges remain in the development of 1-methyl-4-(2-nitroethenyl)-1H-1,2,3-triazole-based therapeutics. Recent pharmacokinetic studies have identified issues with metabolic stability and oral bioavailability that need to be addressed through structural modifications. Several research groups are currently working on prodrug strategies and formulation approaches to overcome these limitations.
In conclusion, 1-methyl-4-(2-nitroethenyl)-1H-1,2,3-triazole represents a promising scaffold for the development of novel therapeutic agents. The recent advancements in its synthesis, mechanistic understanding, and biological evaluation provide a solid foundation for future drug discovery efforts. Continued research in this area is expected to yield more optimized derivatives with improved pharmacological properties.
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